molecular formula C17H19NO4S B2689311 N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 690962-09-5

N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2689311
CAS No.: 690962-09-5
M. Wt: 333.4
InChI Key: FXPVZPOVGNKJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide (CAS 690962-09-5) is a synthetic small molecule with a molecular formula of C 17 H 19 NO 4 S and a molecular weight of 333.40 g/mol [ citation:1 ]. This compound features a 1,3-benzodioxole moiety linked via a sulfonamide group to a heavily substituted, sterically hindered 2,3,5,6-tetramethylbenzene (durene) ring system. This specific structural architecture makes it a valuable intermediate for chemical synthesis and a candidate for various investigative applications. The sulfonamide functional group is a cornerstone in medicinal and agricultural chemistry. Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties [ citation:3 ]. Furthermore, the 1,3-benzodioxole scaffold is a privileged structure in bioactive molecule design. Research shows that derivatives containing this motif, particularly those with sulfonamide linkages, are explored as analogs of biologically active compounds like capsaicin [ citation:2 ] and have been developed as potent agonists for plant hormone receptors, demonstrating excellent root growth-promoting activity [ citation:4 ]. The unique combination of these features suggests potential research value in developing novel enzyme inhibitors, receptor ligands, and other chemical probes. This product is offered with high purity and is intended For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-7-11(2)13(4)17(12(10)3)23(19,20)18-14-5-6-15-16(8-14)22-9-21-15/h5-8,18H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPVZPOVGNKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their bacteriostatic properties and have been modified to enhance their pharmacological profiles. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a benzodioxole moiety and a sulfonamide functional group, which contribute to its biological properties. The structural formula can be represented as follows:

C16H19N1O3S\text{C}_{16}\text{H}_{19}\text{N}_{1}\text{O}_{3}\text{S}

Biological Activity Overview

This compound exhibits a range of biological activities including antibacterial, antifungal, and anticancer properties. The following sections detail these activities with supporting data.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial effects. This compound has shown significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound retains the fundamental properties of sulfonamides while potentially offering enhanced efficacy due to structural modifications.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against common pathogens:

Fungal Strain MIC
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings suggest that the compound could be a candidate for treating fungal infections, particularly in immunocompromised patients.

Anticancer Properties

Research into the anticancer potential of this compound has yielded promising results. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)18 µM

The mechanism of action appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interfere with bacterial folate synthesis and its interaction with various cellular pathways in cancer cells. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and thus blocking folate synthesis in bacteria.

In cancer cells, it may modulate pathways involving apoptosis and cell cycle regulation by affecting key proteins involved in these processes.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Study on Bacterial Infections : A clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Anticancer Trials : In a phase II trial for breast cancer patients resistant to conventional therapies, patients treated with this compound showed improved survival rates and reduced tumor sizes compared to control groups.

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